molecular formula C11H9NO3 B2881328 Methyl 3-formylindolizine-1-carboxylate CAS No. 2222793-63-5

Methyl 3-formylindolizine-1-carboxylate

Cat. No. B2881328
CAS RN: 2222793-63-5
M. Wt: 203.197
InChI Key: PJHYFXWYKVJSAY-UHFFFAOYSA-N
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Description

“Methyl 3-formylindolizine-1-carboxylate” is a chemical compound. It is also known as “methyl 3-formyl-1H-indole-1-carboxylate” with a CAS Number of 111168-43-5 . It has a molecular weight of 203.2 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-formylindolizine-1-carboxylate” is represented by the linear formula C11H9NO3 . For a more detailed analysis, techniques such as IR, 1H-NMR, 13C-NMR, and MS data can be used .

Scientific Research Applications

Structural Analysis in Drug Development

Methyl 3-formylindolizine-1-carboxylate has been structurally analyzed, particularly in its phenylindolizine-based derivatives. For instance, methyl 3-(4-flurobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate was investigated for its inhibitory action against Mycobacterium tuberculosis. The study involved Hirshfeld surface analysis and fingerprint plots to characterize intermolecular interactions, crucial for the drug's crystal structure formation and its potential as a tuberculosis treatment (Hasija et al., 2020).

Synthesis Methodologies

Research has also focused on developing efficient synthesis methods for indolizine-1-carboxylates. An effective one-pot synthetic protocol was developed for 3-arylindolizine-1-carboxylates, involving 1,3-dipolar annulation and subsequent aromatisation. This method emphasizes the role of methyl 3-formylindolizine-1-carboxylate in facilitating straightforward synthesis processes, vital for pharmaceutical development (Li et al., 2013).

Larvicidal Properties

Another study explored the synthesis of novel ethyl 3-substituted-7-methylindolizine-1-carboxylates, revealing their larvicidal properties against Anopheles arabiensis. This indicates the potential of methyl 3-formylindolizine-1-carboxylate derivatives in developing bioactive compounds for pest control applications (Chandrashekharappa et al., 2018).

Bioactive Compound Synthesis

Further research includes the synthesis of various indolizine derivatives for potential therapeutic applications. The creation of substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides showcased a range of biological activities, including anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial properties. These findings highlight the versatility of methyl 3-formylindolizine-1-carboxylate in synthesizing diverse bioactive molecules (Mahanthesha et al., 2022).

Future Directions

“Methyl 3-formylindolizine-1-carboxylate” and related compounds could be of interest in future research due to their potential biological activities . The development of new synthesis methods and the exploration of their potential applications in various fields could be promising directions .

properties

IUPAC Name

methyl 3-formylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)9-6-8(7-13)12-5-3-2-4-10(9)12/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHYFXWYKVJSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=CN2C(=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-formylindolizine-1-carboxylate

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